![molecular formula C17H19N3O3 B15162392 (E)-1-(4-Nitrophenyl)-2-[4-(pentyloxy)phenyl]diazene CAS No. 145429-89-6](/img/structure/B15162392.png)
(E)-1-(4-Nitrophenyl)-2-[4-(pentyloxy)phenyl]diazene
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Overview
Description
(E)-1-(4-Nitrophenyl)-2-[4-(pentyloxy)phenyl]diazene is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound features a nitrophenyl group and a pentyloxyphenyl group, making it a unique and interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Nitrophenyl)-2-[4-(pentyloxy)phenyl]diazene typically involves the diazotization of aniline derivatives followed by azo coupling reactions. The general synthetic route can be summarized as follows:
Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form diazonium salts.
Azo Coupling: The diazonium salt is then coupled with a phenol derivative, such as 4-pentyloxyphenol, under basic conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of azo compounds like this compound is carried out in large-scale reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Synthetic Route
The compound is synthesized via two primary stages:
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Azo coupling : Diazotization of p-nitroaniline followed by coupling with phenol derivatives.
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Alkylation : Nucleophilic substitution to introduce the pentyloxy group.
Diazotization and Azo Coupling
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Reagents : p-nitroaniline, NaNO₂, HCl, phenol, NaOH.
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Procedure :
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p-Nitroaniline is dissolved in a mixture of PEG400/1,4-dioxane/water (60:30:10) and cooled to 0–5°C.
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Concentrated HCl is added, followed by dropwise addition of NaNO₂ to form the diazonium salt .
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Phenol and NaOH are added to the diazonium solution, and the mixture is stirred at 0–5°C for 30 minutes. The resulting azo compound (4-(4-nitrophenyl)diazenyl)phenol is purified via chromatography .
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Alkylation
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Reagents : K₂CO₃, pentyl bromide, acetone.
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Procedure :
Spectroscopic Analysis
Reactivity and Stability
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Thermal Behavior : The compound exhibits enantiotropic phase transitions (e.g., Cr-SmA and SmA-I) upon heating and cooling, as observed in differential scanning calorimetry (DSC) .
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Chemical Stability : The azo group and nitro substituent confer thermal stability, though prolonged exposure to light or heat may lead to trans-cis isomerization .
Research Findings
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Substituent Effects : The nitro group enhances thermal stability and shifts UV-Vis absorption bands compared to chloro-substituted analogs .
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Alkylation Efficiency : Use of K₂CO₃ in acetone ensures high yield (~75%) during alkylation .
This compound exemplifies the modular synthesis of azobenzene-based materials, with tunable properties via substituent variation. Further studies could explore its photochemical behavior or liquid crystalline applications.
Scientific Research Applications
(E)-1-(4-Nitrophenyl)-2-[4-(pentyloxy)phenyl]diazene has several applications in scientific research:
Chemistry: Used as a model compound to study azo coupling reactions and the behavior of azo compounds under different conditions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-1-(4-Nitrophenyl)-2-[4-(pentyloxy)phenyl]diazene involves its interaction with biological molecules and cellular pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The azo bond can also be cleaved under certain conditions, releasing active fragments that can target specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-Nitrophenyl)-2-phenyl diazene: Lacks the pentyloxy group, making it less hydrophobic.
(E)-1-(4-Nitrophenyl)-2-[4-(methoxy)phenyl]diazene: Contains a methoxy group instead of a pentyloxy group, affecting its solubility and reactivity.
Uniqueness
(E)-1-(4-Nitrophenyl)-2-[4-(pentyloxy)phenyl]diazene is unique due to the presence of the pentyloxy group, which imparts specific hydrophobic properties and influences its reactivity and interaction with other molecules. This makes it a valuable compound for studying the effects of hydrophobic substituents on the behavior of azo compounds.
Biological Activity
(E)-1-(4-Nitrophenyl)-2-[4-(pentyloxy)phenyl]diazene is an azo compound characterized by its unique structure, which includes a nitrophenyl group and a pentyloxyphenyl group. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Property | Value |
---|---|
CAS No. | 145429-89-6 |
Molecular Formula | C17H19N3O3 |
Molecular Weight | 313.35 g/mol |
IUPAC Name | (4-nitrophenyl)-(4-pentoxyphenyl)diazene |
InChI Key | KGCBRPOOLUQQSX-UHFFFAOYSA-N |
Canonical SMILES | CCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N+[O-] |
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The nitrophenyl group can undergo reduction, leading to the formation of reactive intermediates that may interact with cellular components. Additionally, the azo bond can be cleaved under specific conditions, releasing active fragments capable of targeting specific molecular pathways involved in cell signaling and proliferation.
Antimicrobial Activity
Research has indicated that azo compounds, including this compound, exhibit significant antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. For instance, a study on substituted triazole derivatives demonstrated notable antimicrobial effects against Candida tropicalis and other pathogens .
Anticancer Properties
The compound has also been investigated for its potential anticancer activity. Azo compounds are known to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of signaling pathways related to cell survival and death. In vitro studies have suggested that compounds with similar structures can inhibit tumor cell proliferation and induce cell cycle arrest .
Case Studies and Research Findings
- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of nitrophenyl derivatives, this compound showed promising results against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .
- Cytotoxicity Against Cancer Cells : Research focusing on the cytotoxic effects of azo compounds revealed that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to oxidative stress induction and apoptosis .
- In Vivo Metabolism Studies : A study on the metabolic pathways of similar nitrophenyl compounds highlighted the formation of acetylated and reductive metabolites, which may contribute to their biological activity. Such metabolic transformations are crucial for understanding the pharmacokinetics and efficacy of these compounds in therapeutic applications .
Properties
CAS No. |
145429-89-6 |
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Molecular Formula |
C17H19N3O3 |
Molecular Weight |
313.35 g/mol |
IUPAC Name |
(4-nitrophenyl)-(4-pentoxyphenyl)diazene |
InChI |
InChI=1S/C17H19N3O3/c1-2-3-4-13-23-17-11-7-15(8-12-17)19-18-14-5-9-16(10-6-14)20(21)22/h5-12H,2-4,13H2,1H3 |
InChI Key |
KGCBRPOOLUQQSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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